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Introduction

Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small

molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD).

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown,

subchondral bone changes, and inflammation, for which current therapies primarily manage

symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling

pathway, which is known to be upregulated in OA and plays a critical role in joint tissue

homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the

compound may possess a dual mechanism of action, promoting cartilage generation while

simultaneously reducing cartilage degradation and inflammation.[5][6]

Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase

2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8]

This inhibition occurs downstream of β-catenin. The inhibition of CLK2 is associated with

inducing early chondrogenesis, while DYRK1A inhibition enhances the function of mature

chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review

details the key preclinical studies that have elucidated the mechanism of action, efficacy, and

safety profile of Lorecivivint.

Mechanism of Action: Wnt Pathway Modulation
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Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to

modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]

CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR)

splicing factors. This action leads to alternative mRNA splicing, which reduces the

expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for

inducing the early stages of chondrogenesis.[8]

DYRK1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive

regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of

cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and

provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be

sufficient for anti-inflammatory effects through the inhibition of NF-κB and STAT3.[8]
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Caption: Proposed dual mechanism of action of Lorecivivint.

Preclinical Efficacy
Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing

cartilage protection, anti-inflammatory effects, and pain reduction.

Data from Post-Traumatic OA Model (ACLT+pMMx)
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In a rat model of knee instability induced by anterior cruciate ligament transection and partial

medial meniscus transection (ACLT+pMMx), a single intra-articular injection of Lorecivivint

showed protective and regenerative effects.[10]

Parameter Vehicle
Lorecivivint
(0.3 µg)

Timepoint Outcome Reference

Total Joint

OARSI Score
Higher

Significantly

Lower

(P<0.05)

12 weeks

post-injection

Arrested

progression

of cartilage

damage

[10]

Weight

Distribution
Impaired

Significantly

Improved

(P<0.05)

6 & 12 weeks

post-injection

Improved

joint function

and reduced

pain

[10]

Data from Chemically-Induced OA Model (MIA)
In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint

demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]
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Parameter Vehicle Lorecivivint Outcome Reference

Cytokine

Secretion (IL-1β-

stimulated)

Baseline

Dose-dependent

inhibition (EC₅₀

~30 nM)

Reduced

inflammatory

response

[11]

Proinflammatory

Cytokines &

MMPs (in vivo)

Higher

Significantly

Reduced

(P<0.05)

Decreased

inflammation and

cartilage

degradation

[8][11]

Cartilage

Thickness

(Safranin-O)

Thinner Increased

Evidence of

cartilage

protection/regen

eration

[11]

OARSI Score Higher
Significantly

Lower (P<0.05)

Improved overall

joint health
[11]

Paw Withdrawal

Threshold (Pain)
Lower

Significantly

Increased

(P<0.01)

Analgesic effect [11]

Weight

Distribution

(Function)

Impaired Improved
Improved joint

function
[8][11]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Post-Traumatic Osteoarthritis Model (ACLT+pMMx)
Animal Model: Male Sprague-Dawley rats.[4]

OA Induction: Knee instability is surgically induced by transecting the anterior cruciate

ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The

contralateral knee serves as a control. Sham operations are performed on a separate group

of animals.[10]
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Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 µg) or

vehicle is administered into the joint space of the damaged knee at various time points post-

surgery (e.g., 2, 3, or 4 weeks).[10]

Efficacy Endpoints:

Histology: At the study's conclusion (e.g., 12 weeks post-injection), knee joints are

harvested, sectioned, and stained. Cartilage damage is evaluated using the Osteoarthritis

Research Society International (OARSI) scoring system.[10]

Pain/Function: Weight distribution on the affected limb is measured using an incapacitance

meter at multiple timepoints throughout the study.[10]

Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to

compare treatment groups to the vehicle control.[10]

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis
Model

Animal Model: Male Sprague-Dawley rats.[4]

OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is

administered into the knee joint to induce cartilage degradation and inflammation, mimicking

OA pathology.[11]

Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]

Efficacy Endpoints:

Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is

used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines

(e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) is quantified using qPCR.

[11]

Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint

health is assessed using the OARSI score.[11]
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Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to

assess mechanical allodynia.[11]

Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]

Statistical Analysis: Data is analyzed using appropriate statistical methods, such as

generalized estimating equation regression for pain and functional measures.[11]
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Caption: General experimental workflow for preclinical OA studies.
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Pharmacokinetics and Toxicology
Pharmacokinetics
Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic

profile for an intra-articular therapy, characterized by high local retention and minimal systemic

exposure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Dose/Route Finding
Significanc
e

Reference

Joint

Residence

Time

Rat
Single IA

Injection
>180 days

Prolonged

local drug

presence

allows for

extended

therapeutic

effect from a

single

injection.

[4]

Systemic

Exposure
Rat

Single IA

Injection

Undetectable

in systemic

circulation

(LLOQ = 10

nM)

Low risk of

systemic side

effects.

[4]

Systemic

Exposure
Human

0.03 mg, 0.07

mg IA

Serum levels

below the

limit of

detection

Confirms

minimal

systemic

exposure in

humans,

enhancing

the safety

profile.

[1][7]

Drug-Drug

Interaction
Human 0.07 mg IA

No

quantifiable

plasma

levels; no PK

interaction

with co-

administered

triamcinolone

acetonide.

Suggests

Lorecivivint

can be

administered

in proximity to

IA

corticosteroid

s without

safety

concerns.

[12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://2024.sci-hub.se/8402/d0f45053ac6a06fa323849e40a1387b9/sabha2020.pdf
https://2024.sci-hub.se/8402/d0f45053ac6a06fa323849e40a1387b9/sabha2020.pdf
https://acrabstracts.org/abstract/safety-efficacy-and-biomarker-outcomes-of-a-novel-intra-articular-injectable-wnt-inhibitor-sm04690-in-the-treatment-of-osteoarthritis-of-the-knee-interim-exploratory-analysis-of-results-from-a/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7589351/
https://acrabstracts.org/abstract/safety-tolerability-and-pharmacokinetics-of-an-intra-articular-corticosteroid-injection-administered-7-days-before-or-after-intra-articular-lorecivivint-injection-into-the-same-knee-of-healthy-volun/
https://pubmed.ncbi.nlm.nih.gov/37902943/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LLOQ: Lower Limit of Quantification

Toxicology
Toxicology studies are essential to establish a drug's safety profile before human trials. While

detailed public reports on Lorecivivint's toxicology are limited, available information suggests a

wide safety margin.

Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the

no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times

the planned human dose.[7] This indicates a very high therapeutic index.

Clinical Safety: In Phase I and II clinical trials, intra-articular injections of Lorecivivint (up to

0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic

toxicity.[7][14]

Conclusion
The preclinical data for Adavivint (Lorecivivint) provide a strong scientific rationale for its

development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism

targeting CLK2 and DYRK1A effectively modulates the Wnt pathway, leading to demonstrated

chondroprotective, anti-inflammatory, and analgesic effects in established animal models of

OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing

prolonged joint residency and negligible systemic exposure, which is corroborated by a

favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition

of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the

structural progression of OA in humans.[14][15]
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[https://www.benchchem.com/product/b605178#review-of-preclinical-studies-on-adavivint-
lorecivivint]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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